2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a ketone group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then subjected to purification processes, such as crystallization or distillation, to obtain the desired purity. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including:
Cancer Treatment: It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Neuroprotection: Studies suggest it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Antiviral Activity: It has demonstrated antiviral properties, making it a candidate for further research in antiviral drug development.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves multiple pathways:
Enzyme Inhibition: It inhibits the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase.
Molecular Targets: The compound targets specific molecular pathways that regulate cell growth, apoptosis, and angiogenesis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Uniqueness
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8Cl2FNO |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H |
InChI Key |
GLUHVVAISGMKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.